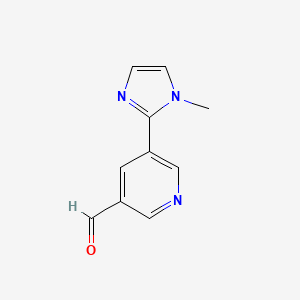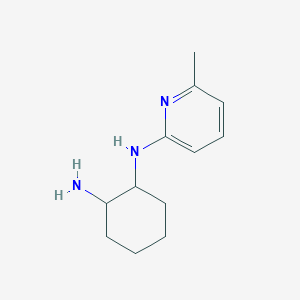
N1-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine is a chemical compound with the molecular formula C12H19N3 and a molecular weight of 205.30 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Vorbereitungsmethoden
The synthesis of N1-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine involves several steps. One common method includes the reaction of 6-methyl-2-pyridinecarboxaldehyde with cyclohexane-1,2-diamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated under reflux for several hours, followed by purification steps to isolate the desired product .
Analyse Chemischer Reaktionen
N1-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
Wissenschaftliche Forschungsanwendungen
N1-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine is used in various scientific research fields, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N1-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine involves its interaction with specific molecular targets. It can bind to metal ions and form complexes, which can then participate in various catalytic processes. The compound’s structure allows it to interact with enzymes and receptors, influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
N1-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine can be compared to other similar compounds such as:
1,2-Cyclohexanediamine: This compound has a similar cyclohexane backbone but lacks the pyridine ring.
6-Methyl-2-pyridinecarboxaldehyde: This compound contains the pyridine ring but does not have the cyclohexane moiety.
This compound, trans: This is a stereoisomer of the compound with different spatial arrangement of atoms
This compound stands out due to its unique combination of the pyridine ring and cyclohexane moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H19N3 |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
2-N-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine |
InChI |
InChI=1S/C12H19N3/c1-9-5-4-8-12(14-9)15-11-7-3-2-6-10(11)13/h4-5,8,10-11H,2-3,6-7,13H2,1H3,(H,14,15) |
InChI-Schlüssel |
VWAAFHGBCXJUPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)NC2CCCCC2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


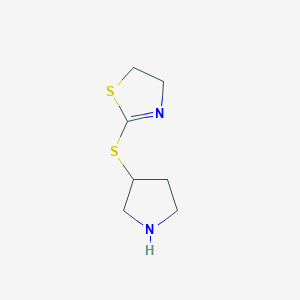
![2-[(Azetidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13201558.png)
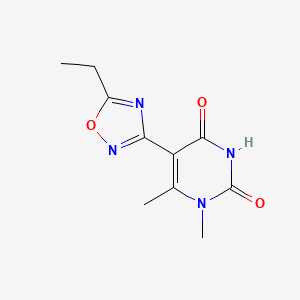
![6-(Iodomethyl)-1-methyl-5-oxaspiro[2.4]heptane](/img/structure/B13201575.png)
![(2R,3S,5S)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13201580.png)
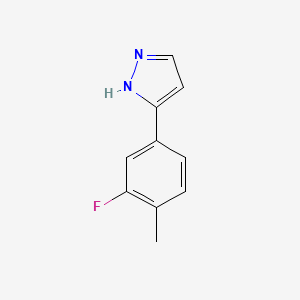
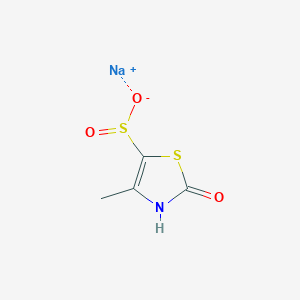
![Methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13201596.png)
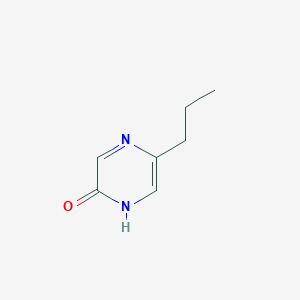

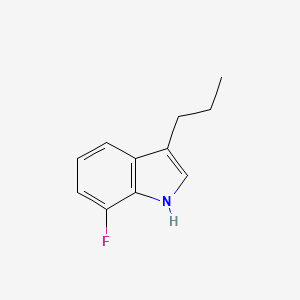
![2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetonitrile](/img/structure/B13201626.png)

